BenchChemオンラインストアへようこそ!

5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Heterocyclic synthesis Quinoline building block Synthetic efficiency

5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 187278-01-9) is a synthetic Meldrum's acid derivative featuring a 1,3-dioxane-4,6-dione core with a 4-bromophenylaminomethylene substituent at the 5-position. With a molecular formula of C13H12BrNO4 and a molecular weight of 326.15 g/mol, this compound serves as a versatile building block for constructing bioactive heterocyclic scaffolds, particularly 6-bromo-substituted quinolines and quinolones with demonstrated antitumor and kinase-inhibitory properties.

Molecular Formula C13H12BrNO4
Molecular Weight 326.14 g/mol
CAS No. 187278-01-9
Cat. No. B172318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS187278-01-9
Molecular FormulaC13H12BrNO4
Molecular Weight326.14 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)O1)C
InChIInChI=1S/C13H12BrNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3
InChIKeyFPDIFKRDHUXNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 187278-01-9): A Specialized Meldrum's Acid Derivative for Heterocycle Synthesis


5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 187278-01-9) is a synthetic Meldrum's acid derivative featuring a 1,3-dioxane-4,6-dione core with a 4-bromophenylaminomethylene substituent at the 5-position . With a molecular formula of C13H12BrNO4 and a molecular weight of 326.15 g/mol, this compound serves as a versatile building block for constructing bioactive heterocyclic scaffolds, particularly 6-bromo-substituted quinolines and quinolones with demonstrated antitumor and kinase-inhibitory properties . Its para-bromo substitution pattern and the electrophilic methylene bridge confer distinct reactivity profiles that differentiate it from closely related halogenated analogs in both synthetic efficiency and product regiochemistry.

Why Generic Substitution of 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with Other Halogenated Analogs Is Not Advisable


Although this compound belongs to a broader class of 5-(arylaminomethylene)-Meldrum's acid derivatives, simple substitution with an ortho-bromo, meta-bromo, 4-chloro, or 4-fluoro analog is not functionally equivalent. The para-bromo substitution pattern is a critical determinant of both downstream cyclization regiochemistry and synthetic yield . Changing the halogen position (e.g., ortho-bromo) alters the steric and electronic environment at the reaction center, leading to different cyclization products or significantly reduced yields. Replacing bromine with chlorine reduces molecular weight by approximately 44 Da, eliminating the characteristic isotopic signature that is valuable for mass spectrometry tracing in metabolic studies . The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in synthetic performance, commercial availability, and research utility.

Quantitative Differentiation Evidence for 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 187278-01-9) Against Closest Analogs


73% Synthetic Yield in 6-Bromo-4-Hydroxyquinoline Production: A Validated Precursor Performance Benchmark

The target compound is a validated precursor for 6-bromo-4-hydroxyquinoline, a key intermediate for kinase inhibitors, with a reported overall yield of 73% following thermolytic cyclization in diphenyl ether at 250 °C. In contrast, alternative synthetic routes to 6-bromo-4-chloroquinoline using different intermediates report baseline yields of only 26–42%, making the route using CAS 187278-01-9 approximately 1.7- to 2.8-fold more efficient . No comparable high-yielding cyclization route has been reported for the ortho-bromo isomer (CAS 187278-04-2), which would be expected to produce a different regioisomeric quinoline product due to altered cyclization orientation .

Heterocyclic synthesis Quinoline building block Synthetic efficiency Process chemistry

Para-Bromo Regiochemistry: Exclusive Access to 6-Substituted Quinoline Scaffolds Unattainable with Ortho- or Meta-Bromo Isomers

The para-bromo substitution on the phenylamino ring of CAS 187278-01-9 directs the intramolecular thermal cyclization exclusively to the 6-position of the resulting quinoline ring, producing 6-bromo-4-hydroxyquinoline . The ortho-bromo isomer (CAS 187278-04-2) would be expected to cyclize at the 8-position of the quinoline, while a meta-bromo isomer would yield a 7-bromo product. This regiochemical outcome is structurally predetermined and has significant implications: 6-substituted quinolines are the core scaffold in multiple clinical-stage PI3K/mTOR and CDK8/19 inhibitor programs, whereas 7- and 8-substituted regioisomers occupy different chemical space and are not interchangeable in established SAR frameworks [1].

Regioselective cyclization Quinoline regioisomer Structure-activity relationship Kinase inhibitor scaffold

Reliable Commercial Supply: >98% Purity and Active Stocking vs. Discontinued Ortho-Bromo Isomer

CAS 187278-01-9 is actively stocked by multiple global suppliers at purities of ≥98%, with available batch-specific Certificates of Analysis and Safety Data Sheets . In direct contrast, the ortho-bromo positional isomer (CAS 187278-04-2) is listed as 'Discontinued' across all available pack sizes (1 g, 5 g, 10 g) by at least one major supplier, indicating severe supply chain constraints . This disparity in commercial availability creates a tangible procurement risk for research programs that might consider the ortho isomer as a substitute.

Chemical procurement Supply chain reliability Vendor comparison Research chemical sourcing

Molecular Weight and Isotopic Signature: 326.15 g/mol Brominated Scaffold for Enhanced LC-MS Detection vs. Chlorinated Analogs

The target compound has a molecular weight of 326.15 g/mol and contains one bromine atom, which generates a distinctive ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) in mass spectra that serves as an unambiguous identifier in complex biological matrices . By comparison, the 4-chloro analog (CAS 25063-46-1) has a molecular weight of only 281.69 g/mol and produces a ³:¹ ³⁵Cl:³⁷Cl isotopic pattern that is less diagnostic and overlaps more readily with common background ions . This 44.46 Da mass difference and the bromine-specific isotopic signature provide superior mass spectrometric traceability for metabolism and pharmacokinetic studies.

Mass spectrometry Isotopic pattern LC-MS detection Metabolite tracing Heavy atom effect

Patent-Validated Intermediate for PI3K/mTOR and CDK8/19 Kinase Inhibitor Programs: Documented Industrial Relevance

CAS 187278-01-9 or its immediate downstream products (6-bromo-4-hydroxyquinoline derivatives) are explicitly utilized as synthetic intermediates in multiple patent families covering PI3K/mTOR dual inhibitors [1] and CDK8/19 inhibitors . The PI3K/mTOR inhibitor series (compounds 19a–d through 23a–d) bearing a 4-phenylaminoquinoline scaffold derived from this precursor demonstrated IC50 values against four cancer cell lines (HepG-2, A549, PC-3, MCF-7) [1]. This patent-documented use in active pharmaceutical development programs distinguishes CAS 187278-01-9 from unsubstituted phenylamino or 4-fluoro analogs, for which comparable patent precedent is absent or significantly weaker.

Kinase inhibitor PI3K/mTOR CDK8/19 Patent intermediate Drug discovery Anticancer

Optimal Procurement and Application Scenarios for 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 187278-01-9)


Medicinal Chemistry: Synthesis of 6-Substituted Quinoline-Based Kinase Inhibitor Libraries

For research groups engaged in PI3K/mTOR or CDK8/19 inhibitor development, CAS 187278-01-9 is the precursor of choice for generating 6-bromo-4-hydroxyquinoline scaffolds with a validated 73% synthetic yield . The subsequent 6-position of the quinoline can be further functionalized via cross-coupling reactions to introduce diverse substituents for SAR exploration. Using the ortho- or meta-bromo analog would produce regioisomeric quinolines that fall outside the established pharmacophoric space of clinical-stage kinase inhibitors, rendering them unsuitable for lead optimization in these specific programs .

Process Chemistry: Scalable Route to 6-Bromo-4-Chloroquinoline with 2.8× Yield Improvement

The synthetic route proceeding through CAS 187278-01-9 as an intermediate has been demonstrated to produce 6-bromo-4-chloroquinoline with a comprehensive yield exceeding 70%, compared to existing industrial routes that achieve only 26–42% . This yield differential translates directly into lower cost of goods for kilogram-scale production, making the target compound the economically rational choice for process development groups aiming to minimize raw material expenditure and waste generation in the synthesis of 6-bromoquinoline derivatives.

Bioanalytical Chemistry: Bromine-Labeled Tracer for Metabolic Stability and Pharmacokinetic Studies

The bromine atom in CAS 187278-01-9 provides a distinctive 1:1 isotopic doublet (⁷⁹Br:⁸¹Br) that is readily distinguishable from background noise in LC-MS/MS analysis, offering superior traceability over chlorinated analogs (3:1 ³⁵Cl:³⁷Cl ratio) . Research groups conducting in vitro metabolic stability assays or in vivo pharmacokinetic studies can leverage this isotopic signature to track the parent compound and its metabolites with higher confidence, reducing the risk of misidentification in complex biological matrices. The 44.46 Da mass advantage over the 4-chloro analog further separates analyte signals from common low-mass interferences .

Chemical Procurement and Supply Chain Management: Multi-Source Sourcing Strategy

CAS 187278-01-9 is actively stocked by multiple independent suppliers worldwide at ≥98% purity, providing procurement redundancy . In contrast, the ortho-bromo positional isomer (CAS 187278-04-2) is discontinued by major vendors, creating unacceptable single-source dependency risks . Procurement officers building research chemical supply chains should prioritize CAS 187278-01-9 to ensure uninterrupted access for ongoing synthesis programs, as the competitive multi-vendor landscape also exerts downward pressure on pricing compared to sole-source alternatives.

Quote Request

Request a Quote for 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.